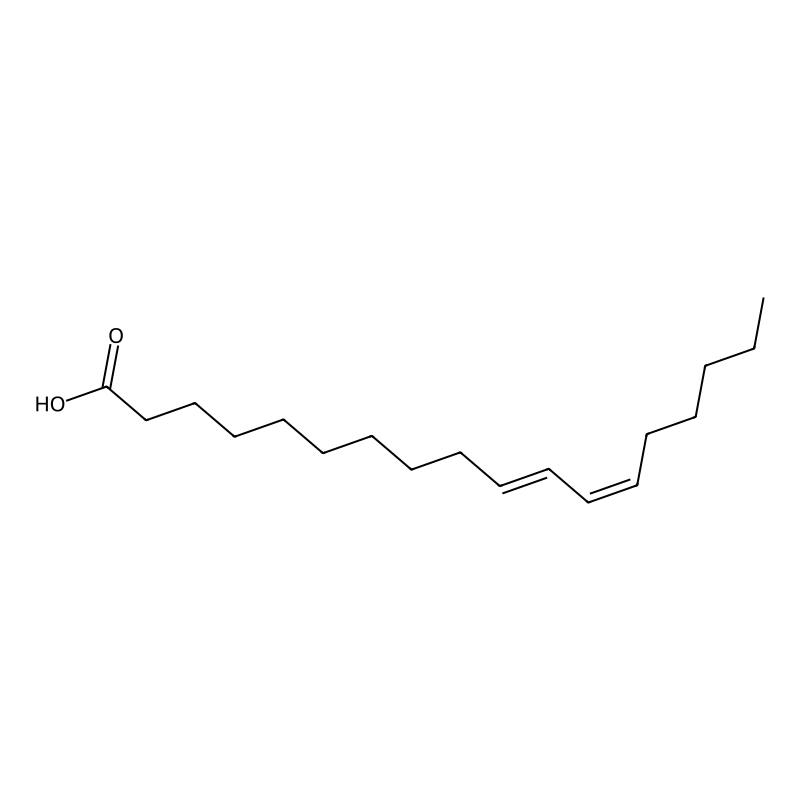

(10E,12Z)-octadeca-10,12-dienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties

Some studies suggest that CLA may have anti-cancer properties. For instance, research indicates that CLA may suppress the growth and proliferation of certain cancer cells. However, more research is needed to understand the potential benefits and mechanisms of CLA for cancer prevention and treatment. [Source: National Cancer Institute ]

Anti-inflammatory effects

CLA is also being investigated for its potential anti-inflammatory properties. Studies suggest that CLA may modulate the immune system and reduce inflammation in various conditions, including obesity and chronic inflammatory diseases. However, further research is needed to confirm these findings and understand the underlying mechanisms. [Source: National Institutes of Health ]

(10E,12Z)-octadeca-10,12-dienoic acid, commonly referred to as conjugated linoleic acid, is a polyunsaturated fatty acid belonging to the class of organic compounds known as linoleic acids and their derivatives. It has the molecular formula and a molecular weight of approximately 280.45 g/mol. This compound features a unique configuration with trans double bonds at the 10th position and cis double bonds at the 12th position, contributing to its distinct chemical properties and biological activities .

The mechanism by which CLA may influence human health is still under investigation. Some areas of research suggest CLA might:

- Affect enzymes involved in fat metabolism [].

- Modulate gene expression related to inflammation and immunity [].

More research is needed to fully understand CLA's mechanism of action in the human body.

- Generally, CLA is considered safe for consumption in amounts typically found in food.

- However, high doses from supplements may lead to side effects like digestive discomfort and fatigue.

- Esterification: Reaction with alcohols to form esters, which are important in the synthesis of biodiesel and other biofuels.

- Hydrogenation: Addition of hydrogen across double bonds can convert it into saturated fatty acids.

- Oxidation: The double bonds can be oxidized to form hydroperoxides and other oxidized products, which may have implications in food chemistry and nutrition .

This compound exhibits several biological activities:

- Anti-cancer Properties: Studies suggest that (10E,12Z)-octadeca-10,12-dienoic acid may inhibit tumor growth and induce apoptosis in cancer cells.

- Metabolic Effects: It activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis .

- Anti-inflammatory Effects: The compound has been shown to reduce inflammation markers in various biological systems .

(10E,12Z)-octadeca-10,12-dienoic acid can be synthesized through several methods:

- Chemical Synthesis: This involves the use of specific reagents to introduce double bonds into the fatty acid chain.

- Biotechnological Approaches: Microbial fermentation processes can be utilized to produce this fatty acid from substrates like glucose or vegetable oils.

- Extraction from Natural Sources: It can also be isolated from certain plant oils that naturally contain high levels of conjugated linoleic acids .

The applications of (10E,12Z)-octadeca-10,12-dienoic acid are diverse:

- Nutritional Supplements: It is commonly marketed as a dietary supplement for weight management and muscle growth.

- Food Industry: Used as a food additive for its potential health benefits and flavor enhancement.

- Pharmaceuticals: Investigated for its therapeutic properties in treating metabolic disorders and certain cancers .

Research indicates that (10E,12Z)-octadeca-10,12-dienoic acid interacts with various biological pathways:

- It modulates lipid metabolism by influencing gene expression related to fat storage and oxidation.

- The compound has been shown to affect insulin sensitivity and glucose uptake in adipocytes.

- Interaction with immune pathways suggests potential roles in managing inflammatory conditions .

(10E,12Z)-octadeca-10,12-dienoic acid shares structural similarities with other fatty acids but is unique due to its specific double bond configuration. Here are some similar compounds for comparison:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Linoleic Acid | C18:2 (cis,cis) | Two cis double bonds at positions 9 and 12 |

| Alpha-Linolenic Acid | C18:3 (cis,cis,cis) | Three cis double bonds; omega-3 fatty acid |

| Conjugated Linoleic Acid | C18:2 (various isomers) | Includes multiple isomers like 9c,11t CLA |

| Arachidonic Acid | C20:4 (cis,cis,cis,cis) | Four cis double bonds; precursor to eicosanoids |

The uniqueness of (10E,12Z)-octadeca-10,12-dienoic acid lies in its specific trans-cis configuration which influences its biological activity differently compared to other fatty acids .